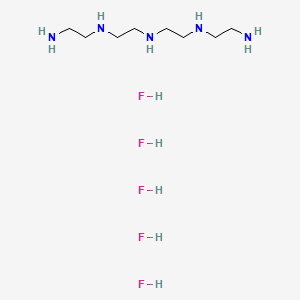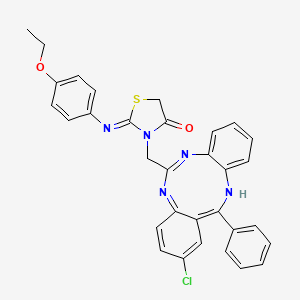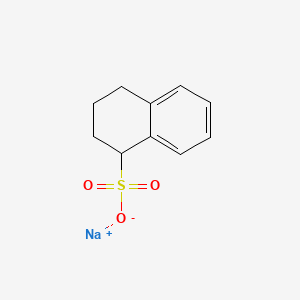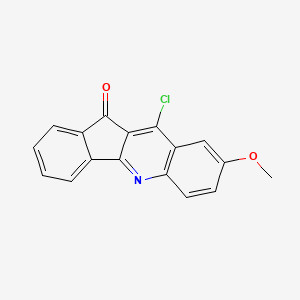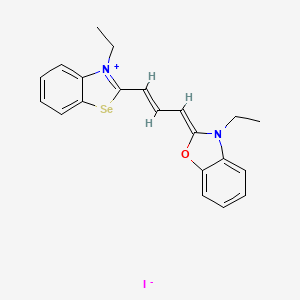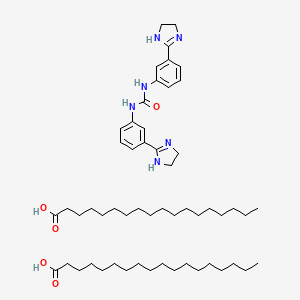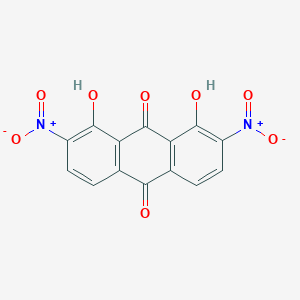
2,7-Dinitrochrysazin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dinitrochrysazin is a chemical compound with the molecular formula C14H6N2O8. It is a derivative of chrysazin, characterized by the presence of two nitro groups at the 2 and 7 positions of the anthraquinone structure. This compound is known for its vibrant color and has been studied for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitrochrysazin typically involves the nitration of chrysazin. Chrysazin is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 7 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions are optimized for yield and purity, and the product is purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dinitrochrysazin undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be further oxidized under strong oxidative conditions.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2,7-Diaminochrysazin.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted chrysazin derivatives.
Applications De Recherche Scientifique
2,7-Dinitrochrysazin has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antineoplastic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 2,7-Dinitrochrysazin involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2,7-Dinitrochrysazin can be compared with other nitro-substituted anthraquinones, such as:
- 1,5-Dinitrochrysazin
- 4,5-Dinitrochrysazin
- Mitoxantrone
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective nitration at the 2 and 7 positions differentiates it from other similar compounds and influences its reactivity and applications.
Propriétés
Numéro CAS |
68634-72-0 |
|---|---|
Formule moléculaire |
C14H6N2O8 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
1,8-dihydroxy-2,7-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-11-5-1-3-7(15(21)22)12(18)9(5)14(20)10-6(11)2-4-8(13(10)19)16(23)24/h1-4,18-19H |
Clé InChI |
SVBFTLHLPRVPKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



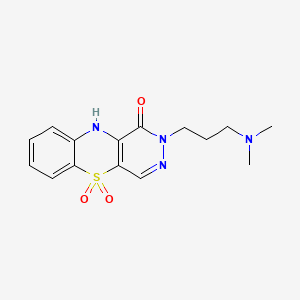
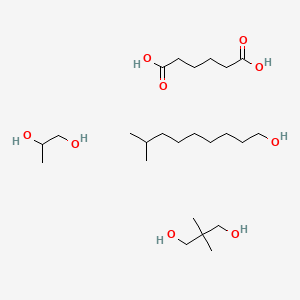
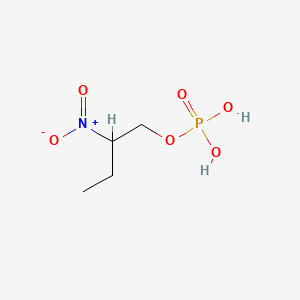
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
